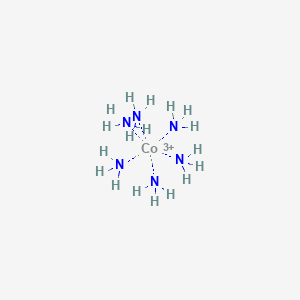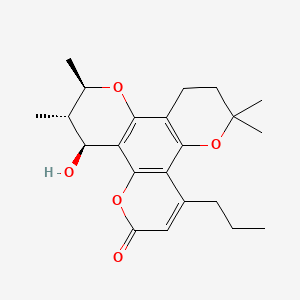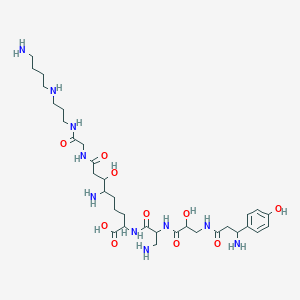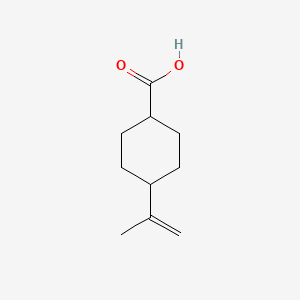
zinc;propanoate
概述
描述
Zinc propionate is a chemical compound that appears as a white crystalline powder. Its basic structure consists of zinc cations (Zn²⁺) and propionate anions, forming a stable compound. This compound is soluble in water, resulting in a clear solution. It has a molecular weight of 211.53 g/mol and a melting point of approximately 300°C . Zinc propionate is known for its antimicrobial properties and is commonly used in various applications .
准备方法
Synthetic Routes and Reaction Conditions
Zinc propionate can be synthesized by reacting propionic acid with zinc oxide. The reaction typically involves dissolving zinc oxide in a dilute solution of propionic acid, followed by heating the mixture to facilitate the reaction. The resulting solution is then evaporated to obtain zinc propionate crystals .
Industrial Production Methods
In an industrial setting, zinc propionate is produced by a continuous process where metallic zinc reacts with an aqueous solution of propionic acid at temperatures between 50 and 200°C. During the reaction, air is continuously passed through the mixture to facilitate the reaction and ensure the complete conversion of propionic acid to zinc propionate .
化学反应分析
Types of Reactions
Zinc propionate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with strong acids to form zinc salts and propionic acid.
Complexation Reactions: Forms complexes with other metal ions and organic ligands.
Decomposition Reactions: Decomposes upon heating to release zinc oxide and propionic acid.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form zinc chloride and propionic acid.
Bases: Reacts with sodium hydroxide to form sodium propionate and zinc hydroxide.
Major Products Formed
Zinc Chloride: Formed when zinc propionate reacts with hydrochloric acid.
Sodium Propionate: Formed when zinc propionate reacts with sodium hydroxide.
科学研究应用
Zinc propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Used in topical formulations to treat skin infections and reduce inflammation.
Industry: Employed as a preservative in the food industry and as a feed additive in animal nutrition.
作用机制
Zinc propionate exerts its effects primarily through its antimicrobial properties. It disrupts the cellular processes of microorganisms, preventing their growth and proliferation. The compound binds to the cell membranes of bacteria and fungi, causing structural damage and inhibiting their metabolic functions . Additionally, zinc propionate may act as an antioxidant by binding to metal ions that can cause oxidative damage to cells .
相似化合物的比较
Similar Compounds
Zinc Acetate: Similar antimicrobial properties but different anion (acetate vs. propionate).
Zinc Butyrate: Similar structure but with a longer carbon chain in the anion.
Calcium Propionate: Similar anion but different metal cation (calcium vs.
Uniqueness
Zinc propionate is unique due to its specific combination of zinc and propionate ions, which provides a balance of antimicrobial efficacy and solubility. Its ability to act as both an antimicrobial agent and an antioxidant makes it particularly valuable in various applications .
属性
CAS 编号 |
557-28-8 |
|---|---|
分子式 |
C3H6O2Zn |
分子量 |
139.5 g/mol |
IUPAC 名称 |
propanoic acid;zinc |
InChI |
InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI 键 |
AUSHVNXPCANHRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |
规范 SMILES |
CCC(=O)O.[Zn] |
颜色/形态 |
Platelets, tablets, or needlelike crystals |
Key on ui other cas no. |
90529-81-0 557-28-8 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
相关CAS编号 |
79-09-4 (Parent) |
溶解度 |
32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |
同义词 |
chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


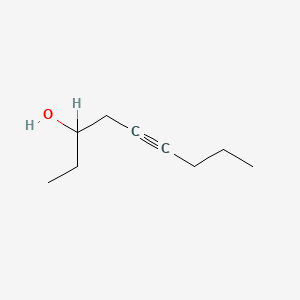
![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

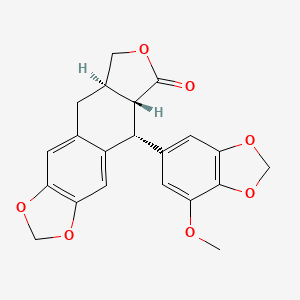
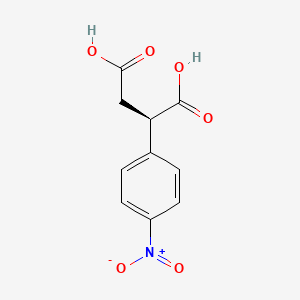
![2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1204378.png)

